molecular formula C26H17N3O3S B11088166 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone

Cat. No.: B11088166
M. Wt: 451.5 g/mol
InChI Key: OUNBMEXASJZBCQ-UHFFFAOYSA-N
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Description

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone is a complex organic compound that features a unique combination of furan, triazine, and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone typically involves multi-step organic reactionsThe final step involves the attachment of the fluorenyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the triazine ring can produce dihydrotriazine derivatives .

Scientific Research Applications

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The furan and triazine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone stands out due to its combination of furan, triazine, and fluorenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C26H17N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-(9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C26H17N3O3S/c30-21(17-9-10-20-18(14-17)13-16-5-1-2-6-19(16)20)15-33-26-27-24(22-7-3-11-31-22)25(28-29-26)23-8-4-12-32-23/h1-12,14H,13,15H2

InChI Key

OUNBMEXASJZBCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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